2,3-dihydro-1H-indene-5-carbonyl chloride
Description
2,3-Dihydro-1H-indene-5-carbonyl chloride (CAS 15497-40-2) is an organochlorine compound with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . It features a fused bicyclic indene backbone substituted with a reactive carbonyl chloride group at position 3. This compound is primarily used as a synthetic intermediate in organic and pharmaceutical chemistry. Key properties include:
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
InChI Key |
CCTGNCRJXVHMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-5-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1H-indene-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with controlled temperature and pressure to maximize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indene-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3-dihydro-1H-indene-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of acyl chlorides to alcohols.
Water: Hydrolysis of acyl chlorides to carboxylic acids.
Major Products Formed
2,3-dihydro-1H-indene-5-carboxylic acid: Formed by hydrolysis.
2,3-dihydro-1H-indene-5-alcohol: Formed by reduction.
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of 2,3-dihydro-1H-indene-5-carbonyl chloride typically involves multiple steps, and its chemical reactivity is noteworthy due to the presence of the carbonyl chloride group.
Scientific Research Applications
This compound has applications across various scientific fields:
- Organic Synthesis: It serves as a crucial building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its carbonyl chloride group facilitates acylation reactions, enabling the introduction of the 2,3-dihydro-1H-indene-5-carbonyl moiety into other molecules.
- Medicinal Chemistry: Indene derivatives, including this compound, are used in the design and synthesis of potential therapeutic agents . For instance, they can be employed in creating retinoic acid receptor α (RARα) agonists . These compounds have shown potential in inducing apoptosis in cancer cells and treating various cancer types, including those of the bladder, breast, colon, and ovary .
- Development of DDR1 Inhibitors: this compound derivatives are utilized in the synthesis of discoidin domain receptor 1 (DDR1) inhibitors . These inhibitors have demonstrated therapeutic efficacy in pancreatic cancer models .
- Material Science : Indene-1,3-dione derivatives, which can be synthesized using this compound as a precursor, have applications in biosensing, bioactivity studies, bioimaging, and electronics .
- Retinoic Acid Receptor Agonists: A study detailed the synthesis of indene-derived retinoic acid receptor α (RARα) agonists using indene derivatives . These compounds were designed to target RARα, which plays a role in cell differentiation and proliferation .
- DDR1 Inhibitors: 2-amino-2,3-dihydro-1H-indene-5-carboxamides were synthesized as selective discoidin domain receptor 1 (DDR1) inhibitors . One compound, 7f , showed strong DDR1 inhibition and demonstrated promising therapeutic effects in pancreatic cancer models .
- Cancer Treatment: 2,3-dihydro-1H-indene compounds have been investigated for their potential in treating cancer by inducing apoptosis in cells . These compounds are useful for inducing apoptosis in cells that overexpress IAP proteins and can be used for the treatment of various cancer types .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-5-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Table 1: Key Structural and Functional Comparisons
Pharmacological and Toxicological Profiles
- LY186641 : In Phase I trials, dose-limiting toxicity included methemoglobinemia (≥20% serum levels), with metabolites exhibiting longer half-lives (3.1–3.3 days) than the parent compound .
- This compound: No clinical data exist, but its hazards align with typical acyl chlorides (irritant, corrosive) .
Structural Modifications and Bioactivity
- Ketone Derivatives : 5-Chloro-1-oxo-2,3-dihydroindene-2-carboxylate’s ketone group enhances electrophilicity, making it suitable for condensation reactions in heterocycle synthesis .
Biological Activity
2,3-Dihydro-1H-indene-5-carbonyl chloride is an organic compound characterized by its unique bicyclic structure, which includes a carbonyl group and a chlorine atom. This compound has garnered attention due to its potential biological activities, particularly in the realm of drug development and enzyme inhibition.
- Molecular Formula : CHClO
- Molecular Weight : 180.63 g/mol
- CAS Number : 68634-08-2
The compound is a derivative of indene, featuring a carbonyl chloride functional group that enhances its reactivity. This reactivity is crucial for interactions with biological systems, as it allows for covalent bonding with nucleophilic sites on proteins and enzymes.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that compounds with similar structures can exhibit significant interactions with biological targets, suggesting a potential for therapeutic applications.
Enzyme Inhibition
One notable study investigated the compound's inhibitory effects on xanthine oxidase (XO), an enzyme involved in purine metabolism. The results demonstrated that this compound effectively inhibited XO activity, which is relevant for conditions such as gout where uric acid levels are elevated .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Xanthine Oxidase Inhibition :
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Comparative Analysis of Similar Compounds
The following table summarizes some compounds structurally related to this compound and their unique features:
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| 2,3-Dihydro-1H-indene-5-carboxylic acid | CHO | 65898-38-6 | Contains a carboxylic acid group instead of carbonyl chloride |
| 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | CHClO | 12397734 | Chlorine at a different position affecting reactivity |
| 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride | CHClN O | 68634-09-3 | Contains a cyano group which may enhance biological activity |
Q & A
Basic: What are the standard synthetic routes for preparing 2,3-dihydro-1H-indene-5-carbonyl chloride, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves converting the corresponding carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Critical parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions such as hydrolysis or dimerization .
- Solvent selection : Anhydrous solvents (e.g., dichloromethane) are essential to prevent water-induced degradation .
- Catalytic additives : A catalytic amount of dimethylformamide (DMF) can accelerate the reaction by stabilizing intermediates .
- Purification : Distillation or recrystallization under inert atmospheres ensures purity, as acyl chlorides are moisture-sensitive .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
- Waste disposal : Neutralize residual acyl chloride with ice-cold sodium bicarbonate before transferring to hazardous waste containers .
- Emergency procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately .
Advanced: How can researchers design experiments to evaluate the bioactivity of 2,3-dihydro-1H-indene derivatives in inflammatory disease models?
Methodological Answer:
A robust approach includes:
- In vitro assays : Measure NLRP3 inflammasome inhibition using THP-1 macrophages. Quantify IL-1β release via ELISA and calculate IC₅₀ values (e.g., compound 15z achieved IC₅₀ = 0.13 μM) .
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity (KD) to NLRP3 protein (e.g., KD = 102.7 nM for 15z) .
- In vivo models : Employ dextran sulfate sodium (DSS)-induced colitis in mice. Administer the compound orally and assess colon length, histopathology, and cytokine levels .
- Toxicity screening : Conduct acute (14-day) and subacute (28-day) toxicity studies in rodents to evaluate safety margins .
Advanced: What analytical techniques are critical for resolving structural ambiguities in substituted 2,3-dihydro-1H-indene derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group placement. For example, carbonyl chloride protons appear as deshielded signals near δ 8–10 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers (e.g., [M+H]⁺ peaks with <5 ppm error) .
- X-ray crystallography : Resolves absolute configuration and crystal packing effects, particularly for chiral derivatives .
- Infrared (IR) spectroscopy : Identifies carbonyl stretching vibrations (~1800 cm⁻¹) and confirms acyl chloride formation .
Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of 2,3-dihydro-1H-indene derivatives?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., sulfonamide at position 5) to enhance binding to NLRP3. Compare IC₅₀ values across derivatives .
- Substituent effects : Test methyl, methoxy, or halide groups at positions 2/3 to modulate lipophilicity and bioavailability. Use logP calculations and in vitro permeability assays .
- Bioisosteric replacement : Replace the carbonyl chloride with amides or esters to improve stability while retaining activity .
- In silico modeling : Perform molecular docking with NLRP3 (PDB ID: 6NPY) to predict binding modes and prioritize synthetic targets .
Advanced: How should researchers address contradictions between in vitro potency and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution (e.g., colon-targeted accumulation in 15z) .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose optimization : Adjust dosing frequency based on in vivo pharmacokinetic-pharmacodynamic (PK/PD) modeling .
- Biomarker validation : Corrogate in vitro targets (e.g., NLRP3 inhibition) with in vivo biomarkers like IL-18 levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
